Methylprednisolone aceponate
Overview
Description
Methylprednisolone aceponate, also known as methylprednisolone acetate propionate, is a glucocorticoid and a corticosteroid ester . It is used as a topical corticosteroid for treating eczema and psoriasis. It suppresses inflammatory and allergic skin reactions, thus alleviating symptoms like redness, thickening of the skin, coarseness of the skin surface, fluid build-up, itchiness, and other complaints .
Synthesis Analysis
A study has proposed a rapid RP-HPLC method for the analysis of methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity, and cost-effectiveness . This method achieved satisfactory results in detecting, determining, and separating methylprednisolone, 17-methylprednisolone hemisuccinate, and methylprednisolone hemisuccinate .Molecular Structure Analysis
The crystal structures of methylprednisolone aceponate were determined by X-ray diffraction analysis at temperatures 90 K and 150 K . The IUPAC name of methylprednisolone hemisuccinate, a derivative of methylprednisolone, is 4- [2- [ (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta [a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid .Chemical Reactions Analysis
Methylprednisolone aceponate is a synthetic corticosteroid, and its pharmacokinetic properties differ from those of other corticosteroids. It leads to a high degree of dissociation between topical and systemic action due to its two-fold esterification .Physical And Chemical Properties Analysis
Methylprednisolone aceponate is highly lipophilic due to its two-fold esterification . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Clinical Applications in Dermatology
Methylprednisolone aceponate (MPA) is primarily recognized for its applications in dermatology. Studies highlight its efficacy in treating various eczematous disorders, including facial and scalp eczema, sunburn, and psoriasis. It has been compared favorably with other topical corticosteroids in terms of efficacy and tolerability. Its utility is particularly noted in pediatric cases due to its rapid action and minimal side effects (Ruzicka, 2005).
Pharmaceutical Analysis and Method Development
There is a notable emphasis on the development of analytical methods for MPA. A study focused on developing a high-performance liquid chromatography (HPLC) method to determine MPA concentration in creams. This research was driven by the absence of individual monographs for MPA in official pharmacopoeias, highlighting its importance in pharmaceutical analysis (Apostolova et al., 2022).
Comparative Efficacy Studies
Comparative studies have been conducted to evaluate the efficacy of MPA against other topical treatments. In one study, MPA demonstrated superior specificity in nuclear receptor binding and was more effective in minimizing skin atrophy and telangiectasias compared to mometasone furoate (Mirshahpanah et al., 2007). Another study compared MPA ointment with tacrolimus ointment in treating severe atopic dermatitis in children and adolescents, highlighting the continual assessment of MPA's relative efficacy (Bieber et al., 2007).
Structural and Thermodynamic Studies
There is also research focused on the structural and thermodynamic properties of MPA. A study conducted X-ray diffraction analysis to understand the polymorphism in MPA, providing insights into its structural characteristics at different temperatures (Knyazev et al., 2017). Another research measured the temperature dependence of the heat capacity of MPA, contributing to the understanding of its thermodynamic properties (Knyazev et al., 2016).
properties
IUPAC Name |
[(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-6-23(32)34-27(22(31)14-33-16(3)28)10-8-19-18-11-15(2)20-12-17(29)7-9-25(20,4)24(18)21(30)13-26(19,27)5/h7,9,12,15,18-19,21,24,30H,6,8,10-11,13-14H2,1-5H3/t15-,18-,19-,21-,24+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALKLAYLIPSCQL-YPYQNWSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023301 | |
Record name | Methylprednisolone aceponate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylprednisolone aceponate | |
CAS RN |
86401-95-8 | |
Record name | Methylprednisolone aceponate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86401-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylprednisolone aceponate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086401958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylprednisolone aceponate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14643 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methylprednisolone aceponate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2023301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-Acetoxy-11beta-hydroxy-6alpha-methyl-17-propionyloxy-1,4-pregnadien-3,20-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | [(6s,8r,9r,10s,11s,13s,14s,17r)-17-(2-acetyloxyacetyl)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6h-cyclopenta[a]phenanthren-17-yl] propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLPREDNISOLONE ACEPONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET54W9J4U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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